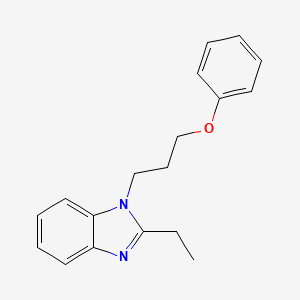

2-Ethyl-1-(3-phenoxypropyl)benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic compound that is a fusion of benzene and imidazole rings . Benzimidazole and its derivatives have many applications in therapeutic areas such as antimicrobial agents, antiviral agents against several viruses such as HIV, influenza, antitumor, anti-inflammatory, and antiprotozoal .

Synthesis Analysis

Benzimidazole derivatives can be synthesized via C–H cycloamination, using a metal-free synthetic pathway . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .

Chemical Reactions Analysis

The reactions of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk. No other acid, base, or catalyst is used . Online analysis of the microdroplet accelerated reaction products is performed by mass spectrometry .

Physical And Chemical Properties Analysis

Benzimidazole derivatives are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .

Applications De Recherche Scientifique

Anticancer Agents

Benzimidazole derivatives, such as 2-Ethyl-1-(3-phenoxypropyl)benzimidazole, have been studied extensively for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, can significantly influence the anticancer activity .

Antimicrobial Activity

Benzimidazole compounds have also been tested for their antimicrobial properties . Some derivatives have shown moderate activity against various bacteria and fungi .

Antifungal Agents

In addition to their antibacterial properties, benzimidazole derivatives have also been studied for their antifungal activities .

Antiviral Agents

Benzimidazole compounds have been explored for their potential antiviral activities .

Anti-inflammatory Agents

Benzimidazole and its derivatives have been found to possess anti-inflammatory properties .

Analgesic Agents

Benzimidazole compounds have been studied for their potential use as analgesics .

These are just a few of the potential applications of 2-Ethyl-1-(3-phenoxypropyl)benzimidazole. It’s important to note that the effectiveness of this compound in these applications can be influenced by the presence of various functional groups on its structure .

Mécanisme D'action

Orientations Futures

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines are some of the future directions .

Propriétés

IUPAC Name |

2-ethyl-1-(3-phenoxypropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-2-18-19-16-11-6-7-12-17(16)20(18)13-8-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVIJAXYGJDTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(3-phenoxypropyl)benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)